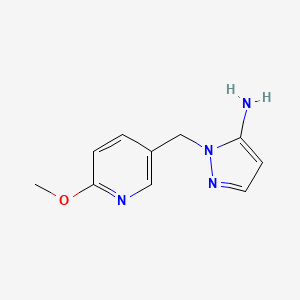
2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a pyrazole ring through a methylene bridge. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine typically involves multi-step synthetic routes. One common method involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of their functions. Detailed studies have shown that it can interact with orexin receptors, which are involved in regulating sleep and wakefulness .
Comparison with Similar Compounds
When compared to similar compounds, 2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine stands out due to its unique combination of functional groups. Similar compounds include:
N-Ethyl-2-[(6-methoxy-3-pyridinyl)-(2-methylphenyl)sulfonyl]amino-N-(3-pyridinylmethyl)-acetamide: Known for its high affinity and selectivity for orexin receptors.
2-(6-Methoxy-pyridin-3-yl)-ethylamine: Another compound with a methoxy-pyridine structure but differing in its overall reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-[(6-methoxypyridin-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-10-3-2-8(6-12-10)7-14-9(11)4-5-13-14/h2-6H,7,11H2,1H3 |
InChI Key |
LHLLFVWCIYKKAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C(=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





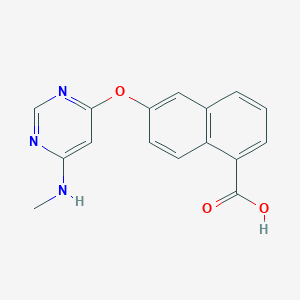
![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)

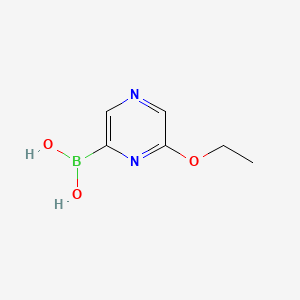
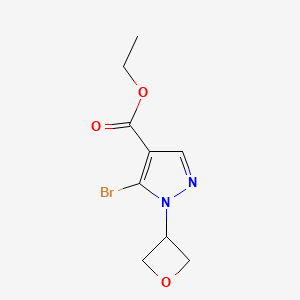

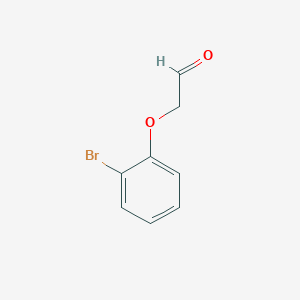
![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)

![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)
